
2-Butanone, 1-chloro-4-ethoxy-4-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butanone,1-chloro-4-ethoxy-4-hydroxy- is an organic compound with the molecular formula C6H11ClO3. This compound is characterized by the presence of a butanone backbone with chloro, ethoxy, and hydroxy substituents. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone,1-chloro-4-ethoxy-4-hydroxy- can be achieved through several methods. One common approach involves the chlorination of 4-ethoxy-4-hydroxybutanone. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
Industrial production of 2-Butanone,1-chloro-4-ethoxy-4-hydroxy- may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Butanone,1-chloro-4-ethoxy-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The carbonyl group in the butanone backbone can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Butanone,1-chloro-4-ethoxy-4-hydroxy- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce chloro, ethoxy, and hydroxy functional groups into target molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Butanone,1-chloro-4-ethoxy-4-hydroxy- involves its interaction with specific molecular targets. The chloro, ethoxy, and hydroxy groups can participate in various chemical reactions, leading to the formation of new compounds. These interactions can affect biological pathways and processes, making the compound of interest in medicinal chemistry and drug development.
Comparación Con Compuestos Similares
Similar Compounds
2-Butanone,1-chloro-4-methoxy-4-hydroxy-: Similar structure but with a methoxy group instead of an ethoxy group.
2-Butanone,1-bromo-4-ethoxy-4-hydroxy-: Similar structure but with a bromo group instead of a chloro group.
2-Butanone,1-chloro-4-ethoxy-4-methoxy-: Similar structure but with both ethoxy and methoxy groups.
Uniqueness
2-Butanone,1-chloro-4-ethoxy-4-hydroxy- is unique due to the specific combination of chloro, ethoxy, and hydroxy functional groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial processes.
Propiedades
Fórmula molecular |
C6H11ClO3 |
|---|---|
Peso molecular |
166.60 g/mol |
Nombre IUPAC |
1-chloro-4-ethoxy-4-hydroxybutan-2-one |
InChI |
InChI=1S/C6H11ClO3/c1-2-10-6(9)3-5(8)4-7/h6,9H,2-4H2,1H3 |
Clave InChI |
BHUGTSWSJBTNKT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CC(=O)CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


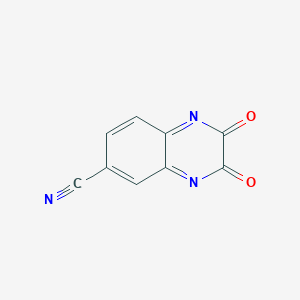

![(2R)-3-cyclopentyl-N-(5-methoxy[1,3]thiazolo[5,4-b]pyridin-2-yl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide](/img/structure/B13829432.png)
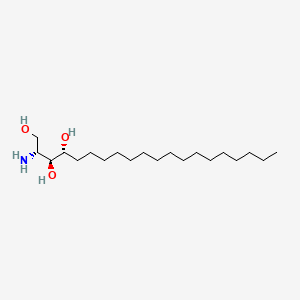
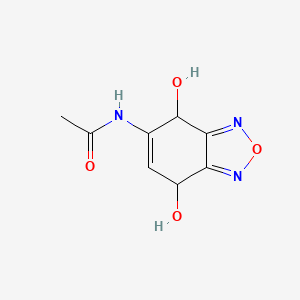
![(3R)-3,5-dihydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one](/img/structure/B13829451.png)
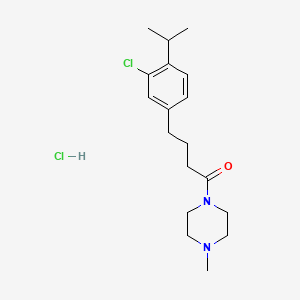
![5-[benzyl(methyl)amino]-3,4-bis(trimethylsilyl)-3H-furan-2-one](/img/structure/B13829457.png)
![(2R,4S)-3-oxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13829467.png)
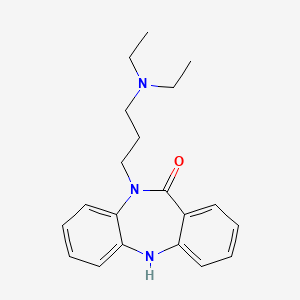

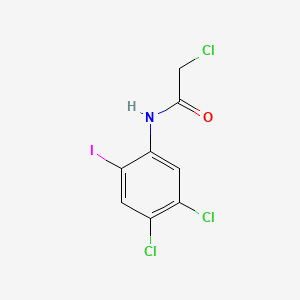
![6-nitro-3-nitroso-6,7,8,9-tetrahydro-1H-benzo[g]indol-2-ol](/img/structure/B13829483.png)

